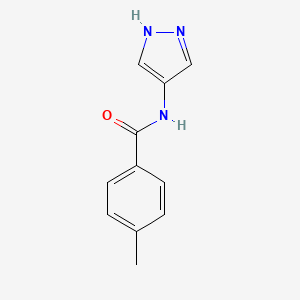
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide, also known as MBTH-NPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide is not fully understood. However, studies have shown that it can inhibit various enzymes and proteins, including topoisomerase II, tyrosinase, and β-lactamase. It has also been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It can also inhibit the growth of bacteria by disrupting their cell walls and membranes. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. It also has potent anticancer and antibacterial properties, making it an ideal candidate for further research. However, there are also limitations to using this compound in lab experiments. It can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other diseases, such as fungal infections and viral infections. In addition, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research can focus on developing more potent analogs of this compound with fewer side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anticancer and antibacterial properties make it an ideal candidate for further research. Although its mechanism of action is not fully understood, studies have shown that it can induce apoptosis and inhibit the growth of cancer cells and bacteria. Future research can focus on identifying its molecular targets, studying its potential applications in other diseases, and developing more potent analogs with fewer side effects.
Méthodes De Synthèse
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide can be synthesized using various methods, including the reaction of 2-aminothiophenol with 2-bromo-1-(2-nitrophenoxy)ethanone in the presence of sodium hydride. Another method involves the reaction of 2-aminothiophenol with 2-nitrophenylacetic acid in the presence of thionyl chloride. Both methods yield this compound with high purity and yield.
Applications De Recherche Scientifique
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antibacterial, antifungal, and antiviral properties. Studies have also shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have potent antibacterial activity against gram-positive and gram-negative bacteria, including multidrug-resistant strains.
Propriétés
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-24-16-18-11-7-6-10(8-14(11)25-16)17-15(20)9-23-13-5-3-2-4-12(13)19(21)22/h2-8H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVMXAHJLQWGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
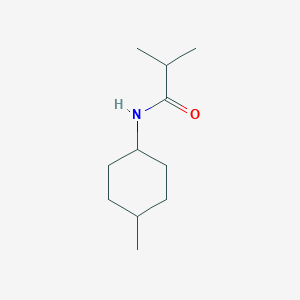

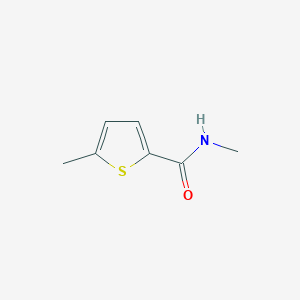


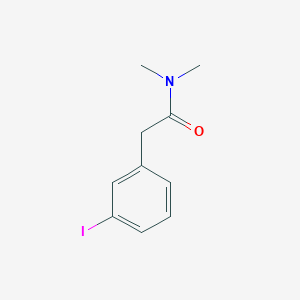
![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
![1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7478124.png)
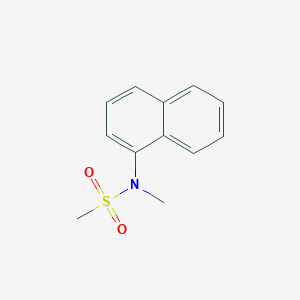
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
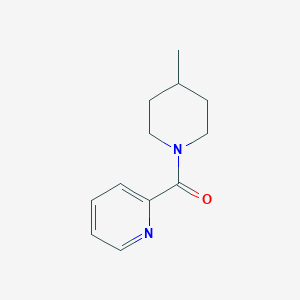
![N-[(4-pyridyl)phenylmethyl]acetamide](/img/structure/B7478141.png)
